Home > Products > Screening Compounds P62166 > Rosiglitazone/metformin
Rosiglitazone/metformin - 622402-70-4

Rosiglitazone/metformin

Catalog Number: EVT-1569212
CAS Number: 622402-70-4
Molecular Formula: C26H35ClN8O7S
Molecular Weight: 639.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rosiglitazone and metformin are two widely used medications for managing type 2 diabetes mellitus. Rosiglitazone, a member of the thiazolidinedione class, primarily enhances insulin sensitivity by activating peroxisome proliferator-activated receptor gamma. Metformin, on the other hand, decreases hepatic glucose production and increases peripheral glucose uptake. The combination of these two drugs has been shown to improve glycemic control more effectively than either drug alone, particularly in patients with poorly controlled diabetes .

Source

Rosiglitazone is synthesized from 5-[(4-(Trifluoromethyl)phenyl)methyl]-2,4-thiazolidinedione, while metformin is derived from guanidine. The combination of these compounds results in a novel adduct known as the rosiglitazone-metformin adduct, which has been studied for its enhanced therapeutic effects .

Classification

Both compounds are classified as antidiabetic agents. Rosiglitazone is categorized under thiazolidinediones, which are known for their insulin-sensitizing properties. Metformin belongs to the biguanide class and is the first-line treatment for type 2 diabetes due to its efficacy and safety profile .

Synthesis Analysis

The synthesis of the rosiglitazone-metformin adduct involves a straightforward reaction where both compounds are combined at a molar mass ratio of 1:1. The process typically includes:

  1. Reagents: Rosiglitazone and metformin in appropriate solvents.
  2. Reaction Conditions: The reaction is often conducted under controlled temperature and stirring conditions to ensure complete mixing and interaction of the compounds.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired adduct from unreacted starting materials and by-products.

Technical details regarding infrared spectroscopy have been employed to confirm the successful formation of the adduct by identifying characteristic functional groups present in the new compound .

Molecular Structure Analysis

The molecular structure of the rosiglitazone-metformin adduct can be depicted as follows:

  • Rosiglitazone: Contains a thiazolidinedione core with a trifluoromethyl group.
  • Metformin: Comprises a biguanide structure.

The combination leads to a complex structure that retains functional groups from both parent compounds, allowing it to exert enhanced pharmacological effects.

Data

  • Molecular Formula: C₁₈H₁₈F₃N₅O₄S
  • Molecular Weight: Approximately 421.43 g/mol
  • Key Functional Groups: Thiazolidinedione ring, guanidine moiety.
Chemical Reactions Analysis

The primary chemical reactions involving rosiglitazone and metformin focus on their mechanisms of action within the body:

  1. Activation of Peroxisome Proliferator-Activated Receptor Gamma: Rosiglitazone binds to this receptor, promoting glucose transporter synthesis and enhancing insulin sensitivity.
  2. Inhibition of Hepatic Glucose Production: Metformin reduces gluconeogenesis in the liver, leading to lower blood glucose levels.

These reactions are crucial for understanding how the combination therapy improves glycemic control in diabetic patients .

Mechanism of Action

The mechanism by which rosiglitazone and metformin exert their effects is multifaceted:

  1. Rosiglitazone:
    • Activates peroxisome proliferator-activated receptor gamma.
    • Increases insulin sensitivity in adipose tissue and muscle.
    • Enhances glucose uptake through increased expression of glucose transporters such as GLUT4.
  2. Metformin:
    • Reduces hepatic glucose output by inhibiting gluconeogenesis.
    • Increases peripheral glucose uptake by enhancing insulin sensitivity.
    • Activates AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: The stability can vary with pH; optimal conditions should be maintained during formulation.

Relevant analyses include thermal analysis (e.g., differential scanning calorimetry) to assess stability profiles under various conditions .

Applications

The primary application of the rosiglitazone-metformin combination is in treating type 2 diabetes mellitus, particularly in patients who do not achieve adequate glycemic control with monotherapy. Research indicates that this combination not only improves blood sugar levels but also enhances insulin sensitivity and beta-cell function . Additionally, investigations into potential anti-cancer properties have emerged, with studies suggesting that this adduct may inhibit hepatocellular carcinoma cell growth .

Molecular Mechanisms of Action

Pharmacodynamic Synergy in Dual Therapy

The rosiglitazone/metformin combination exhibits multitargeted synergy by simultaneously addressing insulin resistance and hepatic glucose overproduction. Rosiglitazone primarily enhances peripheral insulin sensitivity in adipose and muscle tissue, while metformin suppresses hepatic gluconeogenesis through AMPK-dependent and AMPK-independent pathways. This complementary action results in greater glycemic control than either agent alone, as evidenced by a 2024 meta-analysis showing a mean HbA1c reduction of −0.53% (95% CI −0.67 to −0.38) and fasting glucose decrease of −22.07 mg/dl (95% CI −27.17 to −16.97) with PPARγ agonists added to metformin versus metformin monotherapy [10]. The combination also significantly improves insulin sensitivity metrics, reducing HOMA-IR by −1.26 units (95% CI −2.16 to −0.37) and fasting insulin by −19.83 pmol/L (95% CI −29.54 to −10.13) [10].

Table 1: Synergistic Metabolic Effects of Rosiglitazone/Metformin Combination

ParameterChange vs. Metformin Alone95% Confidence IntervalSource
HbA1c (%)−0.53−0.67 to −0.38[10]
Fasting Glucose (mg/dl)−22.07−27.17 to −16.97[10]
HOMA-IR−1.26−2.16 to −0.37[10]
Fasting Insulin (pmol/L)−19.83−29.54 to −10.13[10]

Mechanistically, rosiglitazone elevates the AMP:ATP ratio in muscle cells, while metformin activates AMPK without altering adenine nucleotides. This dual-pathway AMPK activation creates a synergistic signaling cascade that enhances glucose uptake and suppresses gluconeogenic enzymes more effectively than either drug alone [4] [7].

PPARγ Activation and Insulin Sensitization by Rosiglitazone

Rosiglitazone binds to peroxisome proliferator-activated receptor gamma (PPARγ) nuclear receptors, inducing conformational changes that regulate glucose-responsive genes. This activation promotes adipocyte differentiation and increases expression of insulin-sensitizing proteins like adiponectin and GLUT4 glucose transporters. In muscle and liver tissue, PPARγ activation redistributes fatty acid flux from non-adipose tissues to adipose depots, reducing lipotoxicity-induced insulin resistance [3] [10].

Rosiglitazone demonstrates direct antiplatelet activity through PPARγ-mediated pathways, significantly reducing platelet aggregation compared to sulfonylureas. This effect correlates with reduced oxidative stress markers and is replicated in vitro, suggesting vascular protective benefits independent of glycemic control [3]. Additionally, rosiglitazone enhances pancreatic beta-cell function by promoting nuclear accumulation of insulin promoter factor 1 (IPF1) and forkhead homeobox A2 (FOXA2), transcription factors essential for maintaining insulin gene expression and beta-cell maturity [5].

AMPK Pathway Modulation via Metformin

Metformin activates AMP-activated protein kinase (AMPK) through both AMP-dependent and AMP-independent mechanisms. Recent research reveals that clinically relevant concentrations (0.1–1.0 mM) bind PEN2, a subunit of γ-secretase, initiating a lysosomal pathway where PEN2 forms a complex with ATP6AP1 (v-ATPase subunit). This interaction inhibits v-ATPase activity, triggering AXIN-LKB1-AMPK axis activation without altering cellular AMP:ATP ratios [1]. Liver-specific PEN2 knockout abolishes metformin's glucose-lowering effects, confirming this pathway's physiological relevance [1].

Metformin also employs redox-dependent mechanisms independent of AMPK:

  • GPD2 Inhibition: Metformin (0.1–1.0 mM) inhibits mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), altering the hepatocellular cytosolic redox state (increased lactate:pyruvate ratio). This reduces glycerol conversion to glucose and suppresses gluconeogenesis [1].
  • Complex IV Interaction: Metformin binds mitochondrial electron transport chain complex IV, reducing ubiquinone availability. This indirectly inhibits GPD2 and glycerol-derived gluconeogenesis without complex I inhibition [1].
  • MicroRNA Regulation: Metformin upregulates let-7 microRNA, which suppresses TET3 (DNA demethylase) and its downstream target HNF4α-P2, a transcription factor promoting hepatic glucose production [1].

Transcriptional Regulation of Glucose-Responsive Genes

The combination exerts coordinated genomic effects on glucose metabolism genes:

  • Beta-Cell Gene Expression: Rosiglitazone stimulates the IPF1 promoter (2-fold increase, p<0.01), enhancing IPF1 protein production and nuclear accumulation in MIN6 beta-cells. This effect is PPARγ-independent and persists under hyperglycemic conditions [5]. Metformin rapidly induces IPF1 nuclear translocation within 2 hours, enhancing its DNA-binding activity in isolated islets [5].
  • Islet Amyloid Protection: Long-term treatment (12 months) reduces islet amyloid deposition in human IAPP transgenic mice by 95–98% (p<0.001) versus controls. This protects functional beta-cell mass by decreasing insulin/IAPP secretory demand, thereby reducing amyloidogenic peptide release [8].
  • Inflammatory Pathways: PPARγ agonists plus metformin suppress hs-CRP (high-sensitivity C-reactive protein), indicating reduced systemic inflammation. This contributes to improved insulin signaling in target tissues [10].

Table 2: Molecular Targets of Rosiglitazone and Metformin

TargetCompoundEffectFunctional Outcome
PPARγRosiglitazoneTranscriptional activationEnhanced insulin sensitivity
PEN2-ATP6AP1 complexMetforminv-ATPase inhibitionLysosomal AMPK activation
GPD2MetforminActivity reductionSuppressed gluconeogenesis
let-7 microRNAMetforminUpregulationTET3/HNF4α-P2 axis suppression
IPF1 promoterRosiglitazoneEnhanced activityImproved beta-cell function
Mitochondrial complex IVMetforminPartial inhibitionReduced ubiquinone/GPD2 activity

The combination therapy thus modulates transcriptional networks across insulin-sensitive tissues and pancreatic beta-cells, preserving functional mass while enhancing systemic glucose disposal [5] [8] [10].

Properties

CAS Number

622402-70-4

Product Name

Rosiglitazone/metformin

IUPAC Name

(Z)-but-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C26H35ClN8O7S

Molecular Weight

639.1 g/mol

InChI

InChI=1S/C18H19N3O3S.C4H11N5.C4H4O4.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H3,(H5,5,6,7,8);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;

InChI Key

UABJPASVFPMIGE-KWZUVTIDSA-N

SMILES

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl

Synonyms

Avandamet
rosiglitazone maleate-metformin hydrochloride combination
rosiglitazone-metformin combination

Canonical SMILES

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl

Isomeric SMILES

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.